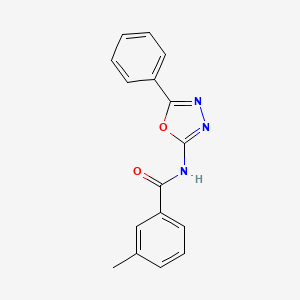

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which include 3-methyl-n-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been found to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, transcription, cell cycle progression, and protein synthesis .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets and cause changes that inhibit the function of these targets . This can lead to the inhibition of cellular processes such as DNA replication, transcription, cell cycle progression, and protein synthesis .

Biochemical Pathways

Given the targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication, transcription, cell cycle progression, and protein synthesis . The downstream effects of these interactions could include the inhibition of cell growth and proliferation .

Result of Action

Given the known targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may inhibit cell growth and proliferation by interfering with key cellular processes .

Biochemical Analysis

Biochemical Properties

The derivatives of the oxadiazole nucleus, such as 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They interact with various enzymes and proteins, influencing biochemical reactions . The specific enzymes, proteins, and biomolecules that this compound interacts with are not mentioned in the available literature.

Cellular Effects

Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines.

Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3-methylbenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. Melamine-formaldehyde resin supported sulfuric acid can be used as a dehydration reagent .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or lead tetraacetate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, lead tetraacetate, ferric chloride.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound has potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.

Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-conducting properties.

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole: Another isomer of oxadiazole with different electronic properties.

1,2,5-Oxadiazole (Furazan): Known for its high-energy applications.

3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: A similar compound with potential antioxidant properties.

Uniqueness

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for targeting specific enzymes and receptors, as well as in materials science for developing advanced electronic materials .

Biological Activity

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O, with a molecular weight of approximately 270.30 g/mol. The compound features a benzamide moiety linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been found to inhibit cell proliferation in various cancer cell lines. Notably, a study demonstrated that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones act as potent inhibitors of Notum carboxylesterase activity, which is implicated in cancer progression through the Wnt signaling pathway .

| Compound | Activity | Reference |

|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | Inhibitor of Notum | |

| This compound | Antiproliferative in cancer cell lines |

Antimicrobial Properties

The antimicrobial potential of oxadiazoles has also been well-documented. Compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research suggests that oxadiazole derivatives can possess anti-inflammatory properties by modulating inflammatory mediators. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as the Wnt signaling pathway.

- Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in various studies involving oxadiazole compounds.

Case Studies

A notable case study involved the synthesis and characterization of various substituted N-[4(5-methyl/phenyl)-1,3,4-oxadiazol-2-yl]benzamides. These derivatives were evaluated for their anticancer activity against human cancer cell lines and demonstrated significant growth inhibition .

Properties

IUPAC Name |

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWXXCQFOQEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.